molecular formula C27H31NO9 B15187750 Nalmefene 3-glucuronide CAS No. 113346-47-7

Nalmefene 3-glucuronide

Cat. No.: B15187750
CAS No.: 113346-47-7
M. Wt: 513.5 g/mol
InChI Key: WVNOWMNWGLCPBW-UEDZHUOVSA-N
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Description

Nalmefene 3-glucuronide, with the molecular formula C27H31NO9 and an average molecular weight of 515.559 g/mol, is a primary metabolite of the opioid receptor antagonist nalmefene . This compound is formed in the liver through the process of glucuronide conjugation, a Phase II metabolic reaction, which is primarily mediated by the UGT2B7 enzyme, with minor contributions from UGT1A3 and UGT1A8 . The conjugation of a glucuronic acid moiety to the parent drug significantly alters its properties, rendering this compound pharmacologically inactive . This inactivation is a key detoxification pathway and a crucial area of study in pharmacokinetics. As the major metabolic product, it plays a significant role in the elimination and clearance of nalmefene from the body, with approximately 54% of an administered dose being excreted in the urine as this compound . Researchers utilize this pure compound as a critical reference standard in analytical chemistry, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS) methods, to quantify drug and metabolite concentrations in biological samples for Absorption, Distribution, Metabolism, and Excretion (ADME) studies . Its availability is essential for investigating the metabolic fate of nalmefene, understanding inter-individual variability in drug metabolism, and studying the activity and specificity of UGT enzymes . This high-purity compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113346-47-7

Molecular Formula

C27H31NO9

Molecular Weight

513.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H31NO9/c1-12-6-7-27(34)16-10-14-4-5-15(35-25-20(31)18(29)19(30)22(37-25)24(32)33)21-17(14)26(27,23(12)36-21)8-9-28(16)11-13-2-3-13/h4-7,13,16,18-20,22-23,25,29-31,34H,1-3,8-11H2,(H,32,33)/t16-,18+,19+,20-,22+,23+,25-,26+,27-/m1/s1

InChI Key

WVNOWMNWGLCPBW-UEDZHUOVSA-N

Isomeric SMILES

C=C1C=C[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)CCN3CC7CC7)O

Canonical SMILES

C=C1C=CC2(C3CC4=C5C2(C1OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O)CCN3CC7CC7)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nalmefene 3-glucuronide involves the glucuronidation of nalmefene. This reaction typically occurs in the liver, where nalmefene is conjugated with glucuronic acid by the enzyme uridine diphosphate glucuronosyltransferase (UGT) 2B7 . The reaction conditions include the presence of glucuronic acid and the enzyme UGT 2B7, which catalyzes the transfer of the glucuronic acid moiety to nalmefene.

Industrial Production Methods: Industrial production of this compound would involve the large-scale synthesis of nalmefene followed by its enzymatic glucuronidation. This process would require the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the activity of UGT 2B7, such as temperature, pH, and substrate concentration.

Chemical Reactions Analysis

Types of Reactions: Nalmefene 3-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to nalmefene, resulting in the formation of this compound .

Common Reagents and Conditions: The common reagents used in the glucuronidation of nalmefene include glucuronic acid and the enzyme UGT 2B7. The reaction conditions typically involve a physiological pH and temperature, as well as the presence of cofactors required for the enzyme’s activity.

Major Products Formed: The major product formed from the glucuronidation of nalmefene is this compound. This metabolite is pharmacologically inactive and is excreted from the body via the urine .

Scientific Research Applications

Nalmefene 3-glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used as a biomarker to study the metabolism and pharmacokinetics of nalmefene in the body . Additionally, research on this compound can provide insights into the role of glucuronidation in drug metabolism and the impact of genetic variations in UGT enzymes on drug clearance.

Mechanism of Action

Nalmefene 3-glucuronide itself does not exert pharmacological effects, as it is an inactive metabolite. The parent compound, nalmefene, exerts its effects by antagonizing the mu-opioid and delta-opioid receptors and partially agonizing the kappa-opioid receptor . This action reduces the rewarding effects of alcohol and opioids, thereby aiding in the treatment of alcohol dependence and opioid overdose.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Opioid-Derived 3-Glucuronides

Nalmefene 3-glucuronide shares structural homology with other opioid-derived 3-glucuronides, such as morphine-3-glucuronide (M3G) and hydromorphone-3-glucuronide. However, functional differences are pronounced:

Compound Parent Drug Key Functional Properties References
This compound Nalmefene Pharmacologically inactive metabolite; no significant opioid receptor modulation reported.
Morphine-3-glucuronide Morphine Pronociceptive effects (enhances pain sensitivity) unrelated to opioid receptor binding.
Hydromorphone-3-glucuronide Hydromorphone Neuroexcitatory effects (e.g., myoclonus, seizures) observed in high doses.

Key Insight: Unlike morphine-derived 3-glucuronides, this compound lacks pronociceptive or neurotoxic activity, likely due to differences in parent drug pharmacology .

Comparison with Flavonoid 3-Glucuronides (Natural Products)

Flavonoid 3-glucuronides, such as quercetin 3-glucuronide and kaempferol 3-glucuronide, are plant-derived metabolites with distinct biological roles:

Compound Source Biological Activity Analytical Method References
This compound Synthetic opioid Inactive metabolite; excretory role. HPLC-MS
Quercetin 3-glucuronide Plants (e.g., grapes, bilberry) Antioxidant, anti-inflammatory, antidiabetic. HPLC-UVD, UPLC-triple-TOF/MS
Kaempferol 3-glucuronide Lotus seedpods Antioxidant, neuroprotective. UPLC-triple-TOF/MS

Pharmacokinetic Comparison with Other Drug Metabolites

This compound demonstrates unique pharmacokinetic properties compared to glucuronides of other drugs:

Compound Cmax Ratio (Metabolite:Parent) Half-Life Key Pharmacokinetic Notes References
This compound 6.5:1 ~13.4 hours Steady-state achieved by day 3 of repeated dosing.
Acetaminophen D-glucuronide Not reported ~2–3 hours Major non-toxic metabolite; rapid renal excretion.
Urolithin A 3-glucuronide Not quantified Variable Gut microbiota-dependent synthesis; slow systemic accumulation.

Key Insight: this compound accumulates more extensively than acetaminophen glucuronide, reflecting differences in metabolic clearance rates .

Analytical and Metabolic Stability Comparisons

Hydrolysis susceptibility and analytical detection methods vary across 3-glucuronides:

Compound Hydrolysis by β-Glucuronidase Primary Analytical Technique Key Challenges References
This compound Yes (confirmed via enzymatic assays) HPLC-MS Requires solvent extraction for plasma separation.
Quercetin 3-glucuronide Yes HPLC-UVD Co-elution with isomers (e.g., isorhamnetin derivatives).
Urolithin A 3-glucuronide Yes NMR, LC-MS Poor chromatographic resolution of positional isomers.

Key Insight : this compound is more readily quantified than structurally complex plant-derived glucuronides due to standardized clinical assays .

Q & A

Q. What ethical guidelines apply to animal studies involving this compound?

  • Methodology : Follow institutional animal care protocols (e.g., IACUC approval) for dose escalation and humane endpoints. Monitor adverse effects (e.g., delayed diarrhea in rats) and terminate studies if morbidity exceeds 20%. Report compliance with ARRIVE guidelines for translational relevance .

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